(S)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid
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Overview
Description
(S)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperazine ring substituted with a trifluoromethyl-pyridinyl group and a tert-butoxycarbonyl protecting group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Trifluoromethyl-Pyridinyl Group: This step often involves nucleophilic substitution reactions where the piperazine ring is reacted with a trifluoromethyl-pyridinyl halide under basic conditions.
Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the amino group with tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl-pyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
(S)-1-(tert-Butoxycarbonyl)-4-(2-chloropyridin-3-yl)piperazine-2-carboxylic acid: Contains a chloro substituent instead of trifluoromethyl, leading to different chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in (S)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H20F3N3O4 |
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Molecular Weight |
375.34 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-8-7-21(9-11(22)13(23)24)10-5-4-6-20-12(10)16(17,18)19/h4-6,11H,7-9H2,1-3H3,(H,23,24)/t11-/m0/s1 |
InChI Key |
XNVGCNCBHUXDDH-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(N=CC=C2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(N=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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